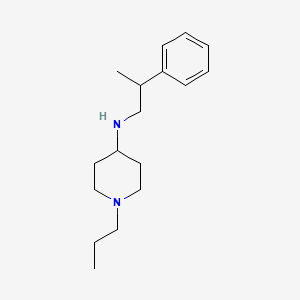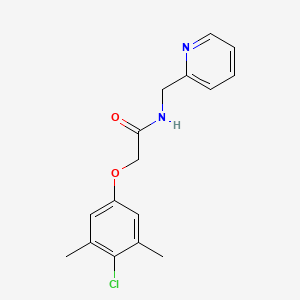
7-butoxy-8-iodo-4-methyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-butoxy-8-iodo-4-methyl-2H-chromen-2-one, also known as BMIC, is a synthetic compound belonging to the class of coumarin derivatives. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. BMIC has shown remarkable results as an anticancer agent, anti-inflammatory, and antimicrobial agent.
Wirkmechanismus
The exact mechanism of action of 7-butoxy-8-iodo-4-methyl-2H-chromen-2-one is not fully understood. However, studies suggest that it exerts its anticancer effects by inducing DNA damage, inhibiting the activity of topoisomerase II, and activating the p53 pathway. This compound also inhibits the NF-κB pathway, leading to the reduction of inflammation. The antimicrobial activity of this compound is believed to be due to its ability to disrupt the bacterial cell membrane.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It inhibits the growth of cancer cells, reduces inflammation, and exhibits antimicrobial activity. This compound also induces cell cycle arrest and apoptosis in cancer cells, leading to their death. Moreover, it reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibits the NF-κB pathway.
Vorteile Und Einschränkungen Für Laborexperimente
7-butoxy-8-iodo-4-methyl-2H-chromen-2-one has several advantages for lab experiments. It is a synthetic compound, which can be easily synthesized in the laboratory. This compound has shown significant anticancer, anti-inflammatory, and antimicrobial properties, making it an ideal compound for studying these areas. However, the limitations of this compound include its solubility and stability issues, which may affect its efficacy in vivo.
Zukünftige Richtungen
7-butoxy-8-iodo-4-methyl-2H-chromen-2-one has shown remarkable potential as an anticancer, anti-inflammatory, and antimicrobial agent. Further research is needed to explore its mechanism of action and to optimize its pharmacological properties. Future studies should focus on the development of more stable and soluble analogs of this compound. Moreover, the in vivo efficacy and toxicity of this compound and its analogs should be evaluated in animal models. These studies will provide valuable insights into the therapeutic potential of this compound and its analogs.
Synthesemethoden
7-butoxy-8-iodo-4-methyl-2H-chromen-2-one is synthesized by the reaction of 7-hydroxy-8-iodo-4-methylcoumarin with 1-bromobutane in the presence of a base. The reaction proceeds through the substitution of the hydroxy group by butoxy group, leading to the formation of this compound.
Wissenschaftliche Forschungsanwendungen
7-butoxy-8-iodo-4-methyl-2H-chromen-2-one has been extensively studied for its anticancer properties. It has shown significant cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound induces cell cycle arrest and apoptosis in cancer cells, leading to their death. Moreover, this compound has also been found to possess anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces the inflammation in animal models. This compound has also shown antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
7-butoxy-8-iodo-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15IO3/c1-3-4-7-17-11-6-5-10-9(2)8-12(16)18-14(10)13(11)15/h5-6,8H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQFZXOPUGUSSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C2=C(C=C1)C(=CC(=O)O2)C)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,4-dimethylphenyl)-4-[2-(2,2-dimethylpropanoyl)hydrazino]-4-oxobutanamide](/img/structure/B5128876.png)

![N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B5128892.png)
![3-[(2,8-dimethyl-4-quinolinyl)amino]benzoic acid hydrochloride](/img/structure/B5128908.png)
![3-(2-{[2-(3,4-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)propanoic acid](/img/structure/B5128922.png)

![4-{5-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5128951.png)


![1-[(2,5-dimethoxyphenyl)sulfonyl]-5-nitro-1H-benzimidazole](/img/structure/B5128959.png)

![N-{[2-(1-azepanylcarbonyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methyl}-3-phenyl-1-propanamine](/img/structure/B5128974.png)
![5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B5128982.png)